4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
Overview
Description
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H10ClNO3S It is a sulfonyl chloride derivative, characterized by the presence of a pyrrolidinone ring attached to a benzene sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-pyrrolidinone. The reaction is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding sulfonamide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions, usually at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The pyrrolidinone ring may also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride
- 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride
- 4-(2-Chlorophenoxy)benzenesulfonyl chloride
- 4-(3-Pyridinyloxy)benzenesulfonyl chloride hydrochloride
Uniqueness: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and research.
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAVTZYGHGCCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383241 | |
Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112539-09-0 | |
Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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